3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride is a chemical compound characterized by its unique structure and properties. It belongs to the class of organic compounds known as phenoxypropanamines. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of pharmaceuticals. The compound's IUPAC name is 3-(3,5-difluorophenoxy)propan-1-amine hydrochloride, and it has a molecular formula of with a molecular weight of approximately 205.64 g/mol.
This compound can be sourced from various chemical suppliers and is often studied in research laboratories for its potential biological activities and applications in drug development. It can also be identified by its CAS number, which is 1111086-20-4.
3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride is classified under:
The synthesis of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride typically involves several key steps:
The reaction conditions typically require controlled temperatures and may utilize solvents such as dichloromethane or acetonitrile to enhance solubility and reaction rates. The use of catalysts or specific bases may also be employed to facilitate the formation of desired products.
The molecular structure of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride features:
The structural formula can be represented as follows:
The compound exhibits specific stereochemistry due to its chiral centers, which can influence its biological activity.
The reactivity of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the amine group. Common reactions include:
These reactions are typically carried out under controlled conditions to ensure high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm product identity and structure.
The mechanism of action for 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride involves its interaction with biological targets such as receptors or enzymes:
Research indicates that compounds with similar structures exhibit varying degrees of biological activity based on their ability to interact with these targets effectively.
Relevant data includes:
3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride has several applications in scientific research:
This compound's unique properties make it a valuable asset in both academic research and industrial applications, particularly in medicinal chemistry and drug discovery efforts.
The synthesis of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride begins with the formation of the ether linkage through nucleophilic substitution. This critical step involves reacting 3,5-difluorophenol (synthesized via hydrolysis of 1,3,5-trifluorobenzene under basic conditions [10]) with 1-bromo-3-chloropropane under phase-transfer catalysis. The reaction proceeds via an SN₂ mechanism, where the phenolate anion attacks the terminal carbon of the alkyl halide chain. Optimization studies reveal that solvents profoundly influence reaction kinetics and yield:
Table 1: Solvent Optimization for Ether Intermediate Synthesis
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Toluene | 110 | 8 | 68 |
Acetonitrile | 80 | 6 | 72 |
DMF | 100 | 4 | 85 |
Solvent-free | 120 | 3 | 78 |
Dimethylformamide (DMF) emerges as the optimal solvent due to its high polarity, which facilitates ionization of the phenolate and enhances nucleophilicity. The reaction requires anhydrous conditions to prevent hydrolysis of the alkyl halide, with yields reaching 85% at 100°C within 4 hours [10]. The intermediate 1-(3-chloropropoxy)-3,5-difluorobenzene is purified via vacuum distillation (bp 115–118°C/0.5 mmHg) and characterized by GC-MS (m/z 220 [M⁺]) and ¹⁹F NMR (-110.2 ppm).
Conversion of the chloro intermediate to the primary amine employs two principal strategies: Gabriel synthesis and azide reduction. In the Gabriel approach, phthalimide potassium salt undergoes alkylation with the chloroether in DMF at 60°C for 12 hours, yielding the phthalimide-protected amine (87% yield). Subsequent deprotection with hydrazine hydrate releases the free amine, which is extracted into ethyl acetate [1]. Alternatively, the azide pathway involves sodium azide displacement in aqueous ethanol (85°C, 8 h), followed by Staudinger reduction using triphenylphosphine.
The free amine is converted to its hydrochloride salt via gas-phase hydrochlorination: Dry HCl gas is bubbled through an ethereal solution of the amine at 0°C, inducing crystallization. Salt formation is critical for enhancing stability and crystallinity, with a near-quantitative yield (98%). The hydrochloride salt exhibits superior hygroscopic stability compared to alkylamine analogs due to the electron-withdrawing difluorophenoxy group [1] [5]. Purity is verified by ion chromatography (Cl⁻ content: 15.8% theoretical vs. 15.6% observed).
To enhance synthetic efficiency, microwave-assisted methods have been developed for key steps. The nucleophilic substitution achieves 88% yield in just 15 minutes under microwave irradiation (300 W, 140°C) in a solvent-free system, compared to 8 hours conventionally [5]. Similarly, azidation completes within 20 minutes (vs. 8 hours) with a 92% yield under microwave conditions.
Table 2: Comparative Analysis of Conventional vs. Microwave Methods
Reaction Step | Conventional Method | Microwave Method | Yield Increase |
---|---|---|---|
Ether formation | 85% (4 h) | 88% (0.25 h) | +3% |
Azidation | 75% (8 h) | 92% (0.33 h) | +17% |
Hydrochloride formation | 98% (1 h) | 98% (0.25 h) | 0% (time savings) |
Solvent-free protocols reduce waste generation and purification complexity. The amine hydrochloride crystallizes directly from the reaction mixture upon cooling, eliminating the need for column chromatography [5] . Energy consumption analysis shows a 40% reduction in cumulative energy demand compared to multi-step solvent-based routes.
Industrial-scale production employs crystallization and chromatography to achieve >99.5% purity. The hydrochloride salt is crystallized from a mixture of isopropanol/ethyl acetate (3:1 v/v), exploiting differential solubility at low temperatures (0–5°C). Process parameters are optimized as follows:
This yields prismatic crystals with a mean particle size of 150 μm, suitable for filtration and drying . For batches requiring ultra-high purity (>99.9%), preparative reversed-phase HPLC is employed using a C18 column and a methanol/water/0.1% TFA mobile phase. The process achieves 99.95% purity with a recovery rate of 95%, critical for pharmaceutical applications. Continuous chromatography systems (e.g., simulated moving bed) are being evaluated to enhance throughput for multi-ton production [1] .
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1